tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
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Overview
Description
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a chloromethyl group, and a pyrrolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-c]pyridine core.
Introduction of the Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, which typically involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Amines, Thiols, Alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolopyridine derivatives.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. Additionally, the pyrrolo[3,4-c]pyridine core can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-bromo-2-chloropyridin-3-yl)methylcarbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Uniqueness
tert-Butyl 6-(chloromethyl)-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is unique due to its specific combination of functional groups and its pyrrolo[3,4-c]pyridine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H17ClN2O2 |
---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
tert-butyl 6-(chloromethyl)-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-9-4-11(5-14)15-6-10(9)8-16/h4,6H,5,7-8H2,1-3H3 |
InChI Key |
DDBHFZCBHCFUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)CCl |
Origin of Product |
United States |
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